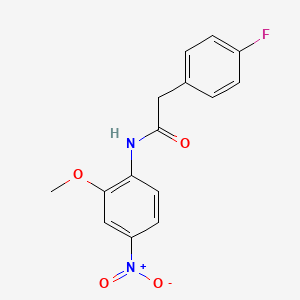![molecular formula C24H18N2O3S B2357064 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one CAS No. 670270-82-3](/img/structure/B2357064.png)
7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one is a complex organic molecule that belongs to the class of thienopyrimidine derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial resistance, making it an attractive target for the development of new antibacterial agents .
Mode of Action
The compound interacts with its target, TrmD, by inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death . The compound’s high affinity to TrmD was confirmed through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathway involving the methylation of tRNA, a process crucial for protein synthesis in bacteria . By inhibiting TrmD, the compound disrupts this pathway, leading to impaired protein synthesis and bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It achieves this by disrupting protein synthesis through the inhibition of TrmD . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the expression levels of TrmD can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis that had higher expression of the Cyt-bd-encoding genes . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the bacteria, the presence of other compounds, and the physical conditions of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Coupling with Chromenone: The thienopyrimidine derivative is then coupled with a chromenone moiety through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The thienopyrimidine core can be reduced under mild conditions to form dihydro derivatives.
Substitution: The isopropylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)acetamide
- 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine
- 2-((4-(5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl)methyl)-6-substituted phenol derivatives
Uniqueness
The uniqueness of 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one lies in its combined thienopyrimidine and chromenone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWXCWQRZYSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
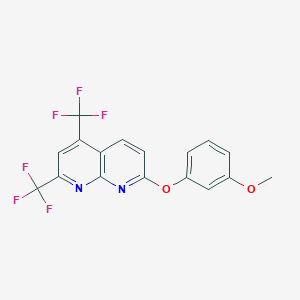
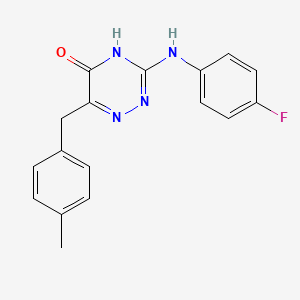
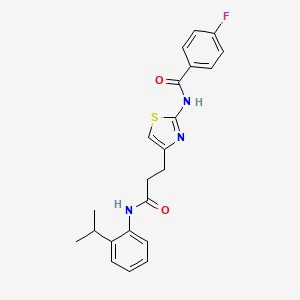
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
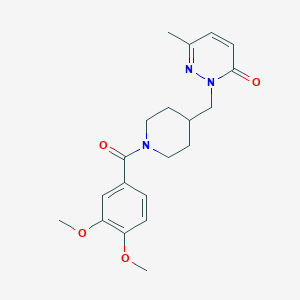
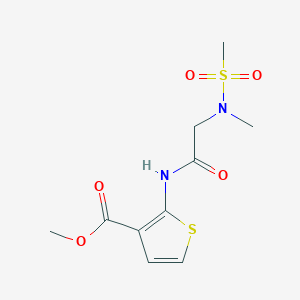
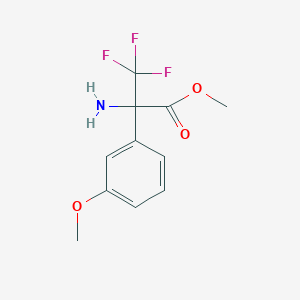
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
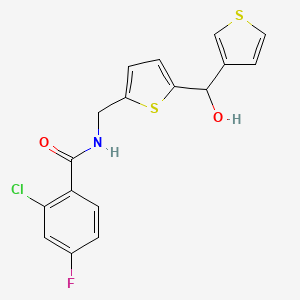
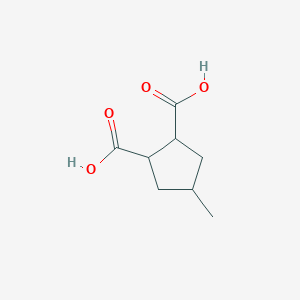
![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
